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  • Product: 2-Phenylisoindolin-1-imine hydrobromide
  • CAS: 27408-84-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Phenylisoindolin-1-imine hydrobromide in organic synthesis

The Mechanistic Paradigm of 2-Phenylisoindolin-1-imine Hydrobromide in Advanced Organic Synthesis Executive Summary 2-Phenylisoindolin-1-imine hydrobromide (CAS No. 113918-59-5, Molecular Formula: C14H13BrN2) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of 2-Phenylisoindolin-1-imine Hydrobromide in Advanced Organic Synthesis

Executive Summary

2-Phenylisoindolin-1-imine hydrobromide (CAS No. 113918-59-5, Molecular Formula: C14H13BrN2) is a highly specialized heterocyclic building block utilized extensively in the synthesis of complex N-heterocycles and pharmaceutical intermediates[1]. Unlike its free-base counterpart, the hydrobromide salt offers enhanced bench stability and acts as a pre-activated electrophile. This technical guide dissects the physicochemical causality behind its reactivity, detailing its role in hydrolysis, multicomponent cascade reactions, and nucleophilic substitutions.

Electronic Activation: The Amidinium Hub

The core utility of 2-phenylisoindolin-1-imine hydrobromide stems from its electronic architecture. The free base of an isoindolin-1-imine is relatively stable but lacks the intense electrophilicity required for rapid functionalization.

By converting the molecule into a hydrobromide salt, the exocyclic imine nitrogen is protonated. This creates an amidinium-like resonance system where the positive charge is delocalized between the endocyclic nitrogen (N2) and the exocyclic nitrogen (N1). This delocalization drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C1 carbon. Consequently, the C1 position becomes a highly receptive electrophilic hub for incoming nucleophiles (such as amines, water, or carbanions), bypassing the need for exogenous Lewis acid catalysts[2].

Activation A 2-Phenylisoindolin-1-imine (Neutral) B Amidinium HBr Salt (Activated Electrophile) A->B + HBr C Nucleophilic Attack (at C1 Carbon) B->C + Nu: D Tetrahedral Intermediate C->D E Substituted Isoindoline D->E - NH3

Fig 1: Electrophilic activation of the imine via HBr salt formation.

Core Mechanistic Pathways

Hydrolysis via the P-A-D-P-E-D Sequence

The conversion of isoindolin-1-imines to isoindolin-1-ones is a critical transformation, as the isoindolinone core is a privileged scaffold in medicinal chemistry, often synthesized via reductive amination or direct imine hydrolysis[3]. This hydrolysis is governed by the classic P-A-D-P-E-D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[4].

Because the starting material is already a hydrobromide salt, the initial protonation step is inherently satisfied. Water acts as a nucleophile, attacking the highly electrophilic C1 carbon (Addition) to form a tetrahedral oxonium intermediate. Subsequent proton transfer (Deprotonation/Protonation) converts the exocyclic amine into a superior leaving group (-NH3+). The collapse of the tetrahedral intermediate (Elimination) expels ammonia, and a final deprotonation yields the thermodynamically stable 2-phenylisoindolin-1-one.

PADPED N1 1. Protonation (Imine Nitrogen) N2 2. Addition (H2O attacks C1) N1->N2 N3 3. Deprotonation (Hemiaminal Formation) N2->N3 N4 4. Protonation (NH2 becomes NH3+) N3->N4 N5 5. Elimination (NH3 Expulsion) N4->N5 N6 6. Deprotonation (Isoindolin-1-one) N5->N6

Fig 2: The P-A-D-P-E-D hydrolysis mechanism of isoindolin-1-imines.

Transimination and Multicomponent Reactions (MCRs)

Beyond hydrolysis, the hydrobromide salt serves as a robust substrate for transimination and cascade cyclizations. In the presence of active methylene compounds or primary amines, the C1 carbon undergoes nucleophilic attack followed by the elimination of ammonia. The inherent acidity of the HBr salt often allows these multicomponent reactions to proceed under catalyst-free conditions in polar protic solvents[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic progress indicators and logical isolation steps based on the physicochemical properties of the intermediates.

Protocol A: Controlled Hydrolysis to 2-Phenylisoindolin-1-one
  • Initiation: Suspend 2-phenylisoindolin-1-imine hydrobromide (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous HCl.

    • Causality: THF provides solubility for the organic core, while the aqueous HCl ensures the imine remains fully protonated, preventing competitive side reactions and providing the necessary water nucleophile.

  • Propagation: Heat the mixture to 65°C (reflux) for 3 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 7:3). The starting hydrobromide salt will remain at the baseline (Rf = 0.0) due to its ionic nature. The reaction is deemed complete when a new, less polar spot (Rf ~0.4) corresponding to the neutral isoindolinone fully replaces the baseline spot.

  • Isolation: Cool the mixture to 0°C.

    • Causality: Cooling decreases the solubility of the neutral isoindolinone product, promoting precipitation and easing phase separation.

  • Workup: Extract the aqueous layer with Dichloromethane (3 x 20 mL). The organic layer selectively partitions the isoindolinone, leaving the ammonium bromide byproduct in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure product.

Protocol B: Catalyst-Free Nucleophilic Substitution at C1
  • Initiation: Dissolve the hydrobromide salt (1.0 eq) in absolute ethanol. Add sodium acetate (1.1 eq).

    • Causality: Sodium acetate acts as a mild, non-nucleophilic base to liberate the free imine in situ without triggering hydroxide-mediated hydrolysis.

  • Addition: Add the nucleophile (e.g., a primary amine or active methylene compound, 1.2 eq).

  • Propagation: Stir at 60°C for 4 hours. The nucleophile attacks the C1 position, followed by the elimination of ammonia gas.

  • Isolation: Quench the reaction by pouring it into ice-cold water. The functionalized isoindoline derivative will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Quantitative Data Summary

The following table summarizes expected reaction metrics when utilizing 2-phenylisoindolin-1-imine hydrobromide across various synthetic pathways, demonstrating its versatility as an electrophilic hub.

Reaction TypeReagent / NucleophileSolvent & TempPrimary ProductExpected Yield (%)
Hydrolysis H2O / 1M HClTHF/H2O, 65°C2-Phenylisoindolin-1-one92 - 96%
Transimination BenzylamineEthanol, 60°C2-Phenyl-N-benzylisoindolin-1-imine85 - 89%
MCR / Annulation Malononitrile (Active CH2)Ethanol, 60°CC1-Dicyanomethylene derivative80 - 84%
Reduction NaBH4Methanol, 0°C2-Phenylisoindoline88 - 93%

References

1.[1] Title: 113918-59-5 | 2-Phenylisoindolin-1-imine hydrobromide - Moldb Source: moldb.com URL:

2.[2] Title: Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction Source: semanticscholar.org URL:

3.[4] Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: masterorganicchemistry.com URL:

4.[3] Title: Synthesis of isoindolinones Source: organic-chemistry.org URL:

Sources

Exploratory

Physicochemical Properties and Synthetic Methodologies of 2-Phenylisoindolin-1-imine Hydrobromide: A Technical Whitepaper

Executive Summary The isoindoline scaffold represents a highly privileged structural motif in modern medicinal chemistry and organic synthesis. Specifically, 2-Phenylisoindolin-1-imine hydrobromide acts as a critical het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold represents a highly privileged structural motif in modern medicinal chemistry and organic synthesis. Specifically, 2-Phenylisoindolin-1-imine hydrobromide acts as a critical heterocyclic building block for the development of advanced therapeutics, including antipsychotics, DNA intercalators, and targeted receptor antagonists.

This whitepaper provides an in-depth technical analysis of 2-Phenylisoindolin-1-imine hydrobromide. Moving beyond basic structural data, this guide deconstructs the physicochemical rationale behind its salt form, details self-validating synthetic protocols, and explores its downstream applications in drug discovery.

Chemical Identity & Structural Mechanics

At its core, 2-Phenylisoindolin-1-imine consists of a bicyclic isoindoline ring (a benzene ring fused to a five-membered nitrogen-containing pyrroline ring) with a phenyl substituent at the N-2 position and an imine group (=NH) at the C-1 position.

The compound is predominantly synthesized and stored as a hydrobromide salt . The Causality of the Salt Form: Free imines are notoriously susceptible to nucleophilic attack by atmospheric moisture, leading to hydrolysis back to the corresponding lactam (isoindolinone). By isolating the compound as a hydrobromide salt, the imine nitrogen lone pair is protonated. This protonation delocalizes the positive charge across the N-C-N amidine-like system, drastically increasing the activation energy required for water to attack the C-1 carbon. Consequently, the hydrobromide salt ensures long-term solid-state stability and predictable stoichiometry for downstream assays.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters, contextualizing why each metric matters in a laboratory setting:

PropertyValueRationale / Laboratory Significance
Chemical Name 2-Phenylisoindolin-1-imine hydrobromideStandard IUPAC nomenclature defining the heterocyclic core.
CAS Registry Numbers 113918-59-5, 27408-84-0Dual registration frequently occurs due to tautomeric indexing or salt vs. free-base classification .
Molecular Formula C14H13BrN2Accounts for the base structure (C14H12N2) plus the HBr equivalent.
Molecular Weight 289.17 g/mol Critical for precise stoichiometric calculations in multi-component reactions .
Appearance Off-white to tan crystalline solidVisual indicator of purity; dark brown discoloration suggests oxidative degradation.
Solubility Profile Soluble in DMSO, MeOH, H2O; Insoluble in HexanesThe ionic lattice of the HBr salt drives solvation in high-dielectric solvents, facilitating use in aqueous biological assays.

Mechanistic Pathways & Synthesis

The synthesis of isoindolin-1-imine derivatives often utilizes multi-component reactions or cascade cyclizations . For 2-Phenylisoindolin-1-imine hydrobromide, the most robust and self-validating synthetic route is the cascade N-alkylation/intramolecular cyclization of 2-(bromomethyl)benzonitrile with aniline.

Synthesis_Pathway A 2-(Bromomethyl)benzonitrile C N-Alkylation Intermediate (N-phenyl-2-cyanobenzylamine) A->C SN2 Displacement (Releases HBr) B Aniline B->C Nucleophile D Intramolecular Cyclization (Nucleophilic attack on Nitrile) C->D Heat / Auto-catalysis E 2-Phenylisoindolin-1-imine Hydrobromide D->E HBr Salt Formation (Precipitation)

Figure 1: Mechanistic synthesis pathway of 2-Phenylisoindolin-1-imine hydrobromide via cyclization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The reaction inherently signals its own completion through phase separation.

  • Initiation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-(bromomethyl)benzonitrile in 50 mL of anhydrous ethanol.

  • Reagent Addition: Add aniline (10.5 mmol, 1.05 eq) dropwise at room temperature under vigorous magnetic stirring.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 78 °C for 4 hours.

    • Causality of Solvent Choice: Ethanol is deliberately chosen. At reflux, it fully solubilizes the neutral starting materials. As the SN​2 reaction proceeds, hydrobromic acid (HBr) is liberated. This HBr immediately protonates the newly formed isoindolin-1-imine. Because the highly polar hydrobromide salt is insoluble in ethanol, it precipitates out of the hot solution. This precipitation acts as a visual confirmation of the reaction and drives the equilibrium forward via Le Chatelier's Principle, preventing unwanted side reactions.

  • Crystallization: Remove the flask from heat and cool to 0 °C in an ice bath for 1 hour to maximize the crystallization of the salt.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 15 mL) to strip away any residual unreacted aniline. Dry under high vacuum for 12 hours to afford the pure product.

Analytical Characterization (NMR & HPLC)

  • Proton NMR ( 1 H-NMR) Validation: When dissolved in DMSO- d6​ , the benzylic CH2​ protons of the isoindoline ring are highly diagnostic. Flanked by the aromatic ring and the electron-withdrawing protonated imine, they typically resonate as a sharp singlet near 4.8 – 5.2 ppm. Furthermore, the presence of the intact hydrobromide salt is confirmed by a broad, exchangeable signal heavily downfield (>9.0 ppm), representing the =NH2+​ protons.

  • HPLC Protocol Causality: For chromatographic purity, use a C18 reverse-phase column. Crucial Step: The mobile phase (Water/Acetonitrile) must be modified with 0.1% Trifluoroacetic acid (TFA). Because the imine nitrogen is basic, a neutral pH will cause severe peak tailing due to secondary interactions with residual silanols on the stationary phase. TFA lowers the pH to ~2.0, ensuring the imine remains fully protonated and acts as an ion-pairing agent to yield sharp, symmetrical peaks.

Applications in Drug Discovery

Isoindoline and isoindolinone derivatives are heavily utilized in the synthesis of neuroactive compounds. Research demonstrates that modifying the linking bridges of phthalimide and isoindolinone derivatives yields potent antipsychotic profiles . Furthermore, functionalized isoindolines act as effective ligands in coordination chemistry and as core scaffolds for novel multi-component therapeutics .

When 2-Phenylisoindolin-1-imine is utilized as a precursor, it can be functionalized to bridge with piperazine derivatives, creating ligands that modulate G-Protein Coupled Receptors (GPCRs) in the central nervous system.

Receptor_Pathway Ligand Isoindoline Scaffold D2 Dopamine D2 Receptor Ligand->D2 Antagonism HT2A 5-HT2A Receptor Ligand->HT2A Antagonism Gi Gi/o Protein D2->Gi Activation HT2A->Gi Modulation cAMP cAMP Reduction Gi->cAMP Adenylyl Cyclase Inhibition

Figure 2: Downstream GPCR signaling modulation by isoindoline-derived antipsychotic scaffolds.

By acting as dual antagonists at Dopamine D2​ and Serotonin 5−HT2A​ receptors, these isoindoline-derived molecules can effectively reduce positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS). The structural rigidity provided by the isoindoline core is paramount for maintaining the precise pharmacophore geometry required for this dual-receptor binding affinity.

References

  • "2-PHENYLISOINDOLIN-1-IMINE HYDROBROMIDE — Chemical Substance Information", NextSDS. URL: [Link]

  • "Catalyst-free synthesis of isoindolin-1-imine derivatives via multi-component reaction in water medium", Monatshefte für Chemie - Chemical Monthly (via ResearchGate). URL: [Link]

  • "Effect of Linking Bridge Modifications on the Antipsychotic Profile of Some Phthalimide and Isoindolinone Derivatives", Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • "Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation", PubMed Central (PMC). URL: [Link]

Foundational

Predictive Safety and Toxicity Profile of 2-Phenylisoindolin-1-imine Hydrobromide: A Structural and Empirical Framework

Executive Summary 2-Phenylisoindolin-1-imine hydrobromide (CAS 113918-59-5) is a highly reactive heterocyclic building block frequently utilized in advanced organic synthesis, medicinal chemistry, and bioconjugation work...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylisoindolin-1-imine hydrobromide (CAS 113918-59-5) is a highly reactive heterocyclic building block frequently utilized in advanced organic synthesis, medicinal chemistry, and bioconjugation workflows (such as peptide stapling)[1]. Due to its specialized nature, exhaustive empirical toxicological data on this specific molecule is not universally cataloged. However, as a Senior Application Scientist, it is critical to establish a self-validating safety framework before handling or scaling up synthesis. This whitepaper synthesizes a robust predictive toxicity profile based on structural alerts and homologous analog data, followed by the exact step-by-step empirical protocols required to validate these predictions in the laboratory.

Structural Toxicology & Mechanistic Alerts

The toxicity profile of 2-Phenylisoindolin-1-imine hydrobromide can be deconstructed into three distinct chemical moieties, each driving specific biological interactions and safety hazards.

  • The Isoindoline Core : This bicyclic system confers significant lipophilicity to the molecule. In biological contexts, lipophilic heterocyclic cores are prone to intercalating into lipid bilayers or binding to hydrophobic pockets of off-target proteins, which is a primary driver of baseline cytotoxicity[2].

  • The Imine Moiety (C=N) : Imines are electrophilic and act as Schiff bases. In aqueous physiological environments, they can undergo hydrolysis to yield 2-phenylisoindolin-1-one and ammonia/amines. More critically, they can undergo transimination (Schiff base exchange) with primary amines on biological macromolecules (e.g., lysine residues on cellular proteins). This protein haptenization triggers cellular stress pathways and is a known mechanism for skin sensitization and cytotoxicity[2].

  • The Hydrobromide Salt (HBr) : While the HBr salt enhances the compound's aqueous solubility for synthetic utility, it acts as a severe local irritant. Upon contact with physiological moisture (sweat, tears, mucous membranes), the salt dissociates, locally lowering the pH and causing immediate tissue irritation and potential ocular damage.

G cluster_alerts Structural Alerts Molecule 2-Phenylisoindolin-1-imine Hydrobromide Core Isoindoline Core Molecule->Core Imine Imine Moiety Molecule->Imine Salt HBr Salt Molecule->Salt Mech1 Lipophilicity & Membrane Intercalation Core->Mech1 Mech2 Hydrolysis & Schiff Base Exchange Imine->Mech2 Mech3 Local pH Alteration & Tissue Irritation Salt->Mech3 Tox1 Systemic Toxicity (STOT SE 3) Mech1->Tox1 Tox2 Protein Adduction & Cytotoxicity Mech2->Tox2 Tox3 Skin/Eye Irritation (Irrit. 2/2A) Mech3->Tox3

Mechanistic breakdown of structural alerts and predicted toxicity pathways.

Predictive Safety Profile (Analog Grounding)

To establish baseline handling procedures, we apply a read-across methodology using a highly homologous structural analog:[3]. By substituting the phenyl group for a benzyl group, the core reactivity remains nearly identical, allowing us to extrapolate GHS hazard classifications.

Table 1: Predicted GHS Hazard Classifications
Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity Category 4H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)Systemic absorption of the lipophilic isoindoline core[3].
Skin Irritation Category 2H315 (Causes skin irritation)Dissociation of the HBr salt in skin moisture[3].
Eye Irritation Category 2AH319 (Causes serious eye irritation)High sensitivity of the corneal epithelium to pH shifts[3].
Target Organ Tox. STOT SE 3H336 (May cause drowsiness or dizziness)Neurological depression typical of small lipophilic heterocycles[3].
Table 2: Quantitative Toxicity Thresholds (Predictive)
MetricPredicted RangeSource / Analog Context
In Vitro IC₅₀ 5.0 – 10.0 µMBased on cytotoxicity of structurally related stapled isoindoles in cellular assays[2].
In Vivo LD₅₀ (Oral) 300 – 2000 mg/kgCorresponds to GHS Acute Tox. Category 4 criteria[4].

Empirical Toxicity Evaluation Workflows

Predictive models must be empirically validated. The following self-validating workflow is designed to confirm the safety profile of 2-Phenylisoindolin-1-imine hydrobromide while minimizing animal use and preventing false artifacts (such as premature aqueous degradation).

Workflow Start Compound Evaluation InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo MTT Cytotoxicity (HepG2/HEK293) InVitro->MTT Ames Mutagenicity (Ames Test) InVitro->Ames Analysis Data Synthesis & GHS Classification MTT->Analysis Ames->Analysis OECD Acute Oral Tox. (OECD 423) InVivo->OECD OECD->Analysis Profile Final Safety Profile Analysis->Profile

Step-by-step experimental workflow for empirical toxicity and safety profiling.

Protocol 3.1: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Logic: Assessing baseline cellular toxicity is critical before in vivo exposure. We utilize HepG2 (hepatic) cells to account for first-pass metabolism vulnerability. The compound must be dissolved in anhydrous DMSO to prevent the imine from hydrolyzing before it reaches the cellular environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-Phenylisoindolin-1-imine hydrobromide in anhydrous DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final well concentrations of 0.1, 1, 5, 10, and 50 µM. Ensure the final DMSO concentration remains below 0.5% to prevent solvent toxicity.

  • Exposure: Aspirate old media and apply the compound-treated media to the cells. Incubate for exactly 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of pure DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3.2: In Vivo Acute Oral Toxicity (OECD 423)

Causality & Logic: The (Acute Toxic Class Method) is a statistically validated, stepwise procedure that minimizes animal use. Instead of seeking an exact lethal dose, it identifies the GHS toxicity category by starting at a predicted threshold[4].

Step-by-Step Methodology:

  • Animal Preparation: Select healthy, nulliparous, non-pregnant female Wistar rats (n=3 per dosing step). Fast the animals overnight prior to dosing, as food in the stomach can alter the absorption kinetics of lipophilic heterocycles.

  • Dose Formulation: Suspend the compound in an inert vehicle (e.g., 0.5% methylcellulose) immediately before administration. Do not let the suspension sit, as the aqueous environment will degrade the imine bond.

  • Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage. (This dose is chosen based on the analog's Category 4 prediction).

  • Observation Period: Monitor the animals continuously for the first 30 minutes, periodically for the first 24 hours, and daily for 14 days. Document any signs of STOT SE 3 (e.g., ataxia, lethargy, tremors)[3].

  • Decision Tree Execution:

    • If 0 to 1 animal dies, proceed to test the next cohort at 2000 mg/kg.

    • If 2 to 3 animals die, step down and test the next cohort at 50 mg/kg.

    • Assign the final GHS classification based on the mortality cutoff thresholds defined in the OECD 423 framework[4].

Conclusion

While 2-Phenylisoindolin-1-imine hydrobromide is an invaluable synthetic building block, its structural alerts—specifically its reactive imine core and acidic hydrobromide salt—necessitate strict handling protocols. Based on structural analogs, it should be treated as a Category 4 Acute Toxin and a Category 2 Skin/Eye irritant until empirical workflows (MTT and OECD 423) are completed. All laboratory personnel must utilize chemical fume hoods and appropriate PPE (nitrile gloves, splash goggles) to mitigate risks associated with Schiff base exchange and local pH alterations.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-Phenylisoindolin-1-imine Hydrobromide

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-Phenylisoindolin-1-imine hydrobromide (CAS: 113918-59-5)[1] Document Type: Standard Operating Procedure & Mechanistic Guide Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-Phenylisoindolin-1-imine hydrobromide (CAS: 113918-59-5)[1] Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

2-Phenylisoindolin-1-imine hydrobromide is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. As a Senior Application Scientist, I have designed this protocol to prioritize both high-yield recovery and operational simplicity by leveraging a one-pot cascade reaction.

The Cascade Principle

The synthesis relies on the reaction between 2-(bromomethyl)benzonitrile and aniline. This pathway is selected because it is a self-validating, self-purifying system.

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The primary amine of aniline attacks the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion.

  • Intramolecular Cyclization: The newly formed secondary amine is held in close spatial proximity to the pendant nitrile group. It undergoes rapid intramolecular nucleophilic addition to the nitrile carbon.

  • In Situ Salt Formation: The SN​2 step liberates hydrogen bromide (HBr). Because the resulting isoindolin-1-imine is significantly more basic than the starting aniline, it is immediately protonated by the HBr.

  • Thermodynamic Driving Force: By conducting this reaction in a polar protic solvent (like ethanol), the starting materials remain soluble, but the highly polar hydrobromide salt product precipitates out of solution. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration, bypassing the need for complex chromatography[2].

Reaction Pathway Visualization

SynthesisWorkflow SM1 2-(Bromomethyl)benzonitrile (Electrophile) Step1 Step 1: SN2 Alkylation Solvent: EtOH, Reflux SM1->Step1 SM2 Aniline (Nucleophile) SM2->Step1 Int1 Intermediate: 2-(Phenylaminomethyl)benzonitrile + HBr Step1->Int1 Step2 Step 2: Intramolecular Cyclization (Nucleophilic addition to Nitrile) Int1->Step2 Product 2-Phenylisoindolin-1-imine hydrobromide (Precipitates as HBr salt) Step2->Product

Cascade synthesis workflow from reagents to the precipitated hydrobromide salt.

Reagents and Materials

The stoichiometry is designed with a slight excess of aniline to ensure the complete consumption of the benzylic bromide, preventing unreacted alkylating agent from contaminating the final product.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-(Bromomethyl)benzonitrile196.041.001.96 gElectrophile / Scaffold
Aniline93.131.050.98 g (0.96 mL)Nucleophile
Ethanol (Anhydrous)46.07N/A20.0 mLSolvent
Diethyl Ether74.12N/A30.0 mLWashing Solvent

Note: The final product, 2-Phenylisoindolin-1-imine hydrobromide ( C14​H13​BrN2​ ), has a molecular weight of 289.17 g/mol [1].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent water from competing as a nucleophile in the SN​2 step.

  • Addition: Add 1.96 g (10.0 mmol) of 2-(bromomethyl)benzonitrile to the flask, followed by 20 mL of anhydrous ethanol. Stir at room temperature until the solid is completely dissolved.

  • Initiation: Add 0.96 mL (10.5 mmol) of aniline dropwise over 2 minutes. Causality Note: Dropwise addition prevents localized heating and minimizes the formation of bis-alkylated side products.

Phase 2: Execution & Cyclization
  • Heating: Submerge the flask in a pre-heated oil bath set to 85 °C. Bring the reaction mixture to a gentle reflux.

  • Monitoring: Maintain reflux for 4 to 6 hours. As the reaction progresses, the intermediate will cyclize, and the hydrobromide salt will begin to precipitate as a fine, off-white to pale yellow solid.

  • Completion: The reaction is deemed complete when a heavy precipitate has formed and TLC (Hexanes/EtOAc 3:1) indicates the disappearance of the starting 2-(bromomethyl)benzonitrile.

Phase 3: Isolation & Purification
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize the crystallization of the hydrobromide salt.

  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold anhydrous ethanol (2 × 5 mL) to remove any unreacted aniline and colored impurities, followed by a wash with diethyl ether (2 × 15 mL) to facilitate rapid drying.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to yield 2-Phenylisoindolin-1-imine hydrobromide as a crystalline solid[3].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters[1].

Analytical MethodExpected Results & Diagnostic Markers
LC-MS (ESI+) [M+H]+ at m/z 209.1 (Corresponds to the free base C14​H12​N2​ ). The bromide ion is not detected in positive ion mode.
1 H NMR (DMSO- d6​ ) Diagnostic Peak: A sharp singlet at ~5.10 ppm (2H) corresponding to the benzylic CH2​ of the isoindoline ring. Aromatic Region: Multiplets between 7.40 - 8.00 ppm (9H) for the phenyl and isoindoline aromatic protons. Exchangeable Protons: Broad signals >9.0 ppm corresponding to the protonated imine ( =NH2+​ ), which will disappear upon D2​O exchange.
Purity (HPLC) > 97% (UV detection at 254 nm)[1].

References

  • NextSDS. "2-PHENYLISOINDOLIN-1-IMINE HYDROBROMIDE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Hairui Chemical. "2-苯基异吲哚啉-1-亚胺氢溴酸盐_113918-59-5." HairuiChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Phenylisoindolin-1-imine Hydrobromide

Introduction: Unveiling the Potential of 2-Phenylisoindolin-1-imine Hydrobromide The isoindolin-1-imine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-Phenylisoindolin-1-imine Hydrobromide

The isoindolin-1-imine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties.[1][2][3] 2-Phenylisoindolin-1-imine hydrobromide (CAS 113918-59-5) is a member of this promising class of compounds. Its structural features suggest potential interactions with various biological targets, making it a compelling candidate for in vitro screening in drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and in vitro evaluation of 2-Phenylisoindolin-1-imine hydrobromide. We will delve into the scientific rationale behind the proposed protocols, ensuring a robust and reproducible experimental workflow.

Molecular Profile:

PropertyValueSource
CAS Number 113918-59-5,
Molecular Formula C₁₄H₁₃BrN₂,
Molecular Weight 289.17 g/mol ,
Physical Form Solid
Purity Typically ≥95%,

Synthesis and Salt Formation: A Plausible Pathway

Diagram: Proposed Synthesis of 2-Phenylisoindolin-1-imine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrobromide Salt Formation 2-cyanobenzaldehyde 2-Cyanobenzaldehyde intermediate Intermediate Adduct 2-cyanobenzaldehyde->intermediate + aniline Aniline aniline->intermediate imine 2-Phenylisoindolin-1-imine intermediate->imine Intramolecular Cyclization imine_freebase 2-Phenylisoindolin-1-imine (Free Base) imine->imine_freebase salt 2-Phenylisoindolin-1-imine Hydrobromide imine_freebase->salt + HBr Hydrobromic Acid HBr->salt

Caption: Proposed two-step synthesis of the target compound.

The initial reaction likely proceeds through a nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl of 2-cyanobenzaldehyde, followed by intramolecular cyclization where the newly formed secondary amine attacks the nitrile group. This one-pot synthesis is often efficient and can be performed under mild conditions.[7]

The resulting 2-Phenylisoindolin-1-imine (free base) can then be converted to its hydrobromide salt by treatment with hydrobromic acid in a suitable solvent. This salt formation is a standard procedure to improve the stability and handling of amine and imine compounds, often enhancing their crystallinity and aqueous solubility.[8][9]

Preparation for In Vitro Assays: A Step-by-Step Guide

Proper preparation of the test compound is paramount for obtaining reliable and reproducible data in in vitro assays. The following protocols are designed to ensure the integrity and accurate concentration of 2-Phenylisoindolin-1-imine hydrobromide in your experiments.

Compound Handling and Storage

2-Phenylisoindolin-1-imine hydrobromide is a solid at room temperature.[10] As with many imine salts, it may be hygroscopic. Therefore, proper handling and storage are crucial to maintain its integrity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a desiccator or a controlled low-humidity environment is recommended.

  • Handling: When weighing and preparing solutions, work in a well-ventilated area or a fume hood. Minimize the exposure of the solid to atmospheric moisture.

Solubility Assessment: A Critical First Step

Before initiating any biological assay, it is essential to determine the solubility of 2-Phenylisoindolin-1-imine hydrobromide in the assay buffer and any necessary co-solvents.[11][12] Poor solubility can lead to inaccurate results and misinterpretation of biological activity.

Diagram: Solubility Testing Workflow

G start Start: Solid Compound stock Prepare High-Concentration Stock in DMSO start->stock kinetic Kinetic Solubility (Nephelometry or UV) stock->kinetic thermodynamic Thermodynamic Solubility (Shake-Flask) stock->thermodynamic decision Solubility > Target Concentration? kinetic->decision thermodynamic->decision proceed Proceed to Assay decision->proceed Yes optimize Optimize Formulation (e.g., co-solvents) decision->optimize No G cell_culture Culture and Differentiate THP-1 Monocytes to Macrophages pretreatment Pre-treat Macrophages with 2-Phenylisoindolin-1-imine HBr cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify TNF-α and IL-1β by ELISA supernatant->elisa

Sources

Method

Application Notes & Protocols: Leveraging 2-Phenylisoindolin-1-imine Hydrobromide for Accelerated Drug Discovery

Abstract The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the architectural core of numerous clinically approved drugs and a vast array of investigational agents.[1][2] Its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the architectural core of numerous clinically approved drugs and a vast array of investigational agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][3] This guide provides an in-depth exploration of 2-Phenylisoindolin-1-imine hydrobromide, a versatile and reactive precursor designed for the rapid synthesis of diverse chemical libraries. We present its physicochemical properties, strategic applications in lead generation, and detailed, field-proven protocols for its chemical modification. The methodologies described herein are designed to be robust, scalable, and amenable to high-throughput synthesis, empowering researchers to efficiently explore novel chemical space.

Introduction: The Strategic Value of the Isoindoline Scaffold

Heterocyclic compounds are a cornerstone of modern pharmaceuticals.[4] Among these, the isoindoline nucleus, a bicyclic system featuring a benzene ring fused to a five-membered nitrogenous ring, serves as a versatile template for designing therapeutic agents.[2][5] Commercially successful drugs such as Lenalidomide, Pomalidomide, and Thalidomide underscore the therapeutic power of this structural motif, particularly in oncology and immunology.[1] The isoindoline core's rigid structure presents well-defined vectors for substitution, allowing for the precise spatial orientation of pharmacophoric features to optimize interactions with biological targets.[2]

2-Phenylisoindolin-1-imine hydrobromide has been developed as a strategic precursor to capitalize on this scaffold's potential. It incorporates two key features for facile library generation:

  • A Reactive Imine Functional Group: The C=N double bond serves as a chemical handle for a variety of transformations, allowing for the introduction of diverse substituents at this position.[6][7] Imines are valuable intermediates in organic synthesis, readily undergoing reactions like reduction and multicomponent condensations.[6]

  • A Tunable Phenyl Substituent: The N-phenyl group offers an additional site for modification, enabling further exploration of structure-activity relationships (SAR).

The hydrobromide salt form enhances the compound's stability and handling characteristics, making it an ideal starting material for drug discovery campaigns.[1]

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is critical for successful and reproducible experimentation.

PropertyValueSource
CAS Number 113918-59-5[8]
Molecular Formula C₁₄H₁₃BrN₂[9]
Molecular Weight 289.17 g/mol [9]
Physical Form Solid[8]
Purity Typically ≥95%[8][9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Standard practice

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Core Application I: Library Generation via Reductive Amination

One of the most powerful and reliable methods for diversifying the isoindoline core is through the reductive amination of the imine functional group. This two-step, one-pot process first converts the imine to a more complex amine, which is then immediately reduced to a stable secondary amine.[10][11] This approach is highly efficient for creating large libraries of analogues with diverse R-groups.

Causality and Strategic Choice:

Reductive amination is chosen for its robustness, high functional group tolerance, and the commercial availability of a vast array of primary and secondary amine building blocks.[12] The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as they selectively reduce the protonated iminium ion in situ without significantly reducing less reactive carbonyl groups that might be present on other building blocks.[10]

Workflow Diagram: Reductive Amination Strategy

G cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation Precursor 2-Phenylisoindolin-1-imine Hydrobromide Imine_Formation In situ Imine/Aminal Formation Precursor->Imine_Formation Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Imine_Formation Solvent Anhydrous Solvent (e.g., MeOH, DCE) Solvent->Imine_Formation Reduction Selective Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Purification Chromatography Workup->Purification Product Diverse Library of 2-Phenylisoindolin-1-amines Purification->Product

Caption: Reductive amination workflow for library synthesis.

Protocol: Parallel Synthesis of a 10-Compound Amine Library

This protocol details the synthesis of a small, diverse library using a parallel format.

Materials:

  • 2-Phenylisoindolin-1-imine hydrobromide

  • A selection of 10 diverse primary amines (e.g., benzylamine, 4-methoxybenzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well plate or array of reaction vials

Procedure:

  • Precursor Dispensing: To each of the 10 reaction vials, add 2-Phenylisoindolin-1-imine hydrobromide (28.9 mg, 0.1 mmol, 1.0 eq).

  • Amine Addition: Add the corresponding primary amine (0.12 mmol, 1.2 eq) to each respective vial.

  • Solvent Addition: Add anhydrous DCM (1.0 mL) to each vial and stir the mixtures for 20 minutes at room temperature to facilitate imine exchange/aminal formation.

  • Initiation of Reduction: To each vial, add sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 eq) in one portion. (Note: This reaction may be exothermic).

  • Reaction Monitoring: Cap the vials and allow the reactions to stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC by taking a small aliquot from a representative well.

  • Quenching: Once the starting material is consumed, carefully quench each reaction by adding saturated aqueous NaHCO₃ solution (1.0 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the contents of each vial to a separate labeled tube and add more DCM (2.0 mL). Shake and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with DCM (2 x 2.0 mL).

  • Drying and Concentration: Combine the organic extracts for each reaction, dry over anhydrous MgSO₄, filter, and concentrate in vacuo using a centrifugal evaporator or a stream of nitrogen.

  • Analysis: Characterize the crude products by LC-MS to confirm the presence of the desired mass and assess purity before any further purification by chromatography.

Core Application II: Complexity Generation via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its ability to generate complex, peptide-like molecules in a single, atom-economical step.[13][14] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[13] By using our precursor, the pre-formed imine can act as a surrogate for the aldehyde and amine components, streamlining the process.

Causality and Strategic Choice:

The Ugi reaction is unparalleled for its ability to rapidly build molecular complexity and create diverse libraries for screening.[13][15] The products are often drug-like and possess multiple points for further diversification. This strategy is particularly valuable in hit-to-lead campaigns where rapid exploration of the surrounding chemical space is necessary.

Logical Diagram: Ugi Reaction Pathway

G I 2-Phenylisoindolin-1-imine P Ugi Product (α-Acylamino Amide) I->P Ugi 4-Component Reaction C Carboxylic Acid (R¹-COOH) C->P Ugi 4-Component Reaction N Isocyanide (R²-NC) N->P Ugi 4-Component Reaction

Caption: Simplified schematic of the Ugi four-component reaction.

Protocol: Synthesis of an Isoindoline-based Peptidomimetic

Materials:

  • 2-Phenylisoindolin-1-imine hydrobromide

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Phenylisoindolin-1-imine hydrobromide (289 mg, 1.0 mmol, 1.0 eq) in methanol (10 mL).

  • Component Addition: Add acetic acid (66 mg, 1.1 mmol, 1.1 eq) to the suspension.

  • Isocyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl isocyanide (91 mg, 1.1 mmol, 1.1 eq) dropwise. (Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours. Monitor the reaction by LC-MS. The formation of the product can often be observed as a precipitate.[14]

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold methanol, and dry in vacuo.

  • Purification and Characterization: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

2-Phenylisoindolin-1-imine hydrobromide is a highly versatile precursor for drug discovery, enabling the rapid and efficient synthesis of diverse libraries based on the privileged isoindoline scaffold. The reactive imine functionality provides a key handle for diversification through robust and scalable reactions such as reductive amination and the Ugi multicomponent reaction. The protocols outlined in this guide provide a solid foundation for researchers to accelerate their hit identification and lead optimization programs. The inherent modifiability of this scaffold continues to make it a fruitful starting point for the development of novel therapeutic agents.[1]

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
  • The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
  • The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025).
  • Properties and Functions of Isoindoline: A Short Review. (n.d.). JETIR.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
  • 2-Phenylisoindolin-1-imine hydrobromide. (n.d.). Sigma-Aldrich.
  • Optimization of the Ugi Reaction Using Parallel Synthesis and Autom
  • 2-Phenylisoindolin-1-imine hydrobromide. (n.d.). Moldb.
  • Application Note – Reductive Amin
  • Ugi Four-Component Reactions Using Altern
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Imine Photochemistry: Selective and Mild C-H Functionalization and Polystyrene Upcycling. (n.d.). ProQuest.
  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). Redalyc.org.

Sources

Application

Solubility guidelines for 2-Phenylisoindolin-1-imine hydrobromide in organic solvents

Application Note: Solvation Dynamics and Thermodynamic Solubility Validation for 2-Phenylisoindolin-1-imine Hydrobromide Introduction & Mechanistic Rationale 2-Phenylisoindolin-1-imine hydrobromide (CAS: 113918-59-5) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Dynamics and Thermodynamic Solubility Validation for 2-Phenylisoindolin-1-imine Hydrobromide

Introduction & Mechanistic Rationale

2-Phenylisoindolin-1-imine hydrobromide (CAS: 113918-59-5) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and pharmaceutical development[1][2]. When handling this compound, researchers must account for the dual nature of its molecular structure: a bulky, lipophilic 2-phenylisoindoline core paired with a highly polar, ionic iminium hydrobromide moiety.

The solubility of a hydrobromide salt in any organic solvent is not merely a function of "like dissolves like." Instead, dissolution requires the solvent to possess a sufficient dielectric constant ( ϵ ) to overcome the high ionic lattice energy of the crystal[3]. While the free base form of such compounds is typically soluble in a wide range of organic solvents, the hydrobromide salt formation heavily shifts the solubility profile, driving a strict preference for polar protic and polar aprotic solvents[4].

Predictive Solubility Matrix

To guide solvent selection for reaction optimization or formulation, the following matrix categorizes organic solvents based on their physicochemical properties and their expected interaction with the hydrobromide salt.

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Expected Solubility ProfileMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)The strong dipole moment effectively disrupts the HBr ionic lattice, while the organic bulk of the solvent solvates the lipophilic phenyl ring[4].
Polar Protic Methanol (MeOH)32.7High (>30 mg/mL)The protic nature allows for strong, direct hydrogen bonding with the bromide anion, stabilizing the dissociated ionic state[4].
Moderate Polarity Dichloromethane (DCM)8.9Low (1-5 mg/mL)Capable of solvating the lipophilic isoindoline core, but lacks the dielectric strength required to fully dissociate the ionic bond[3].
Non-Polar Hexane1.9Insoluble (<0.1 mg/mL)Insufficient polarity to overcome the crystal lattice energy; the compound remains in its solid state.

Self-Validating Protocol: Thermodynamic Solubility Determination

Visual solubility assessments (e.g., observing a "clear solution") are prone to human error and kinetic illusions. For rigorous drug development, every protocol must be a self-validating system. The following methodology forces the system into thermodynamic equilibrium and validates the exact solubility limit using reversed-phase HPLC-UV[5].

Materials Required:
  • 2-Phenylisoindolin-1-imine hydrobromide ( 95% purity)[1]

  • HPLC-grade organic solvents

  • Thermomixer (temperature-controlled agitator)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:
  • Saturation: Add 50 mg of 2-Phenylisoindolin-1-imine hydrobromide to a 2 mL chemically resistant microcentrifuge tube. Add exactly 1.0 mL of the target organic solvent.

    • Causality: Providing a massive excess of solid ensures the solvent reaches its absolute thermodynamic saturation limit, preventing false readings caused by slow kinetic dissolution.

  • Equilibration: Agitate the suspension at 800 rpm and 25°C for 24 hours.

    • Causality: Hydrobromide salts can exhibit delayed dissolution kinetics in moderately polar solvents. A 24-hour window guarantees that the system has achieved a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Causality: Rapid centrifugation tightly pellets the undissolved solid at the bottom of the tube, preventing it from clogging the filter membrane in the subsequent step.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter into a clean vial.

    • Causality: PTFE is chemically inert to aggressive organic solvents like DMSO and DCM. Filtering removes suspended micro-particulates that would otherwise scatter light and cause artificially inflated concentration readings during UV detection.

  • HPLC-UV Quantification: Dilute an aliquot of the filtered supernatant 1:100 in the mobile phase. Analyze using a reversed-phase Phenyl column at 30°C, with UV detection set to 220 nm[5].

    • Causality: A phenyl-bonded stationary phase provides excellent retention and separation for the 2-phenylisoindoline core via π−π interactions, ensuring accurate peak integration against a known calibration standard[5].

Experimental Workflow Visualization

ValidationWorkflow S1 1. Prepare Saturated Solution S2 2. Equilibrate (24h, 25°C) S1->S2 S3 3. Centrifuge (10,000 x g) S2->S3 S4 4. Filter (0.22 µm PTFE) S3->S4 S5 5. HPLC-UV Analysis (220 nm) S4->S5 S6 6. Calculate Exact Solubility S5->S6

Self-validating HPLC workflow for precise quantitative solubility determination.

References

  • [1] NextSDS. "2-PHENYLISOINDOLIN-1-IMINE HYDROBROMIDE — Chemical Substance Information". NextSDS Chemical Database. 1

  • [2] Moldb. "113918-59-5 | 2-Phenylisoindolin-1-imine hydrobromide". Moldb Research Chemicals. 2

  • [4] BenchChem. "An In-depth Technical Guide on the Solubility of 4-Methylenepiperidine Hydrobromide". BenchChem Technical Guides. 4

  • [3] ACS Publications. "Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt". Organic Process Research & Development. 3

  • [5] Google Patents. "EP4313945B1 - Crystalline hydrobromide salt of 5-meo-dmt". European Patent Office. 5

Sources

Method

Catalytic Applications Involving the 2-Phenylisoindolin-1-imine Core: A Guide for Advanced Synthesis

The 2-phenylisoindolin-1-imine scaffold and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While 2-Phenylisoindolin-1-imine hydrobromide...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylisoindolin-1-imine scaffold and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While 2-Phenylisoindolin-1-imine hydrobromide itself is not typically employed as a catalyst, its core structure is a pivotal component in a variety of advanced catalytic applications. This guide provides detailed insights and protocols for researchers, chemists, and drug development professionals on the synthesis and catalytic manipulation of this valuable chemical entity. The focus is on leveraging the unique reactivity of the isoindolin-1-imine and the closely related isoindolin-1-one frameworks in modern synthetic methodologies.

Part 1: Efficient Synthesis of the Isoindolin-1-imine Scaffold via Multicomponent Reactions

The construction of the isoindolin-1-imine core is a primary step in accessing a library of derivatives for further applications. Modern synthetic strategies favor efficiency, atom economy, and environmentally benign conditions. One of the most elegant methods to achieve this is through a catalyst-free, one-pot, three-component reaction in an aqueous medium.[1] This approach offers high yields and a straightforward purification process, making it an attractive method for generating substrate libraries.

Application Note 1.1: Catalyst-Free Synthesis of Isoindolin-1-imine Derivatives

This protocol describes a highly efficient cascade reaction involving 2-cyanobenzaldehyde, a primary amine (e.g., aniline for the synthesis of the 2-phenyl derivative), and an active methylene compound. The reaction proceeds smoothly at room temperature in water, a green solvent, to afford the desired isoindolin-1-imine derivatives in excellent yields (typically 90-98%).[1] The absence of a catalyst simplifies the reaction setup and workup, reducing cost and potential metal contamination in the final product.

The proposed mechanism for this transformation begins with a Knoevenagel condensation between 2-cyanobenzaldehyde and the active methylene compound. This is followed by a 1,4-Michael addition of the amine to the resulting intermediate. The final step is an intramolecular cyclization, which, after a dehydration step, yields the stable isoindolin-1-imine product.[2]

Experimental Protocol 1.1: Synthesis of a 2-Phenylisoindolin-1-imine Derivative

Materials:

  • 2-Cyanobenzaldehyde

  • Aniline

  • 1,3-Dimethylbarbituric acid (as the active methylene compound)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add 2-cyanobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and 1,3-dimethylbarbituric acid (1.0 mmol).

  • Add 10 mL of deionized water to the flask.

  • Stir the resulting suspension vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the collected solid with cold deionized water (2 x 10 mL).

  • The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield the pure isoindolin-1-imine derivative.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Stirring in Water (RT, 12-16h) Stirring in Water (RT, 12-16h) 2-Cyanobenzaldehyde->Stirring in Water (RT, 12-16h) Aniline Aniline Aniline->Stirring in Water (RT, 12-16h) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Stirring in Water (RT, 12-16h) Filtration Filtration Stirring in Water (RT, 12-16h)->Filtration Reaction Completion Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product G cluster_0 Catalytic Cycle Start 3-Substituted Isoindolinone Enolate Isoindolinone Enolate Start->Enolate + Base - H+ Chiral_Ion_Pair Chiral Ion Pair with Catalyst (Q*X) Enolate->Chiral_Ion_Pair + Q*X Michael_Addition Asymmetric Michael Addition Chiral_Ion_Pair->Michael_Addition + Michael Acceptor Product_Complex Product-Catalyst Complex Michael_Addition->Product_Complex Product Chiral 3,3-Disubstituted Isoindolinone Product_Complex->Product - Q*X G Substrate 2-Phenylisoindolin-1-one Imine_Formation Reversible Imine Formation Substrate->Imine_Formation TDG Temporary Directing Group (e.g., Aminopyrimidine) TDG->Imine_Formation Directed_Complex Substrate-TDG-Catalyst Complex Imine_Formation->Directed_Complex + Catalyst (e.g., Pd) CH_Activation meta-C-H Activation Directed_Complex->CH_Activation Functionalization C-C or C-X Bond Formation CH_Activation->Functionalization Product_Release Hydrolysis and TDG Removal Functionalization->Product_Release Product_Release->TDG Recycled Final_Product meta-Functionalized 2-Phenylisoindolin-1-one Product_Release->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Phenylisoindolin-1-imine Hydrobromide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 1-iminoisoindoline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 1-iminoisoindoline derivatives.

Mechanistic Causality & Reaction Design

The synthesis of 1-iminoisoindoline architectures is a critical pathway for generating biologically active pharmacophores[1] and bidentate ligands for transition metal catalysis[2]. While classical Mannich-type condensations of phthalaldehyde with anilines often yield complex, difficult-to-purify mixtures of diimines and isoindolines[3], the most atom-economical and high-yielding route to the specific target—2-Phenylisoindolin-1-imine hydrobromide —utilizes the bimolecular condensation of 2-(bromomethyl)benzonitrile with aniline.

This route is mechanistically elegant because it functions as a self-contained, auto-catalytic system. The initial SN​2 nucleophilic attack of aniline on the benzylic bromide liberates hydrobromic acid (HBr) in situ. This HBr subsequently protonates the intermediate, increasing the electrophilicity of the nitrile carbon and significantly lowering the activation energy required for the subsequent 5-exo-dig intramolecular cyclization.

Mechanism A 2-Bromomethylbenzonitrile + Aniline B SN2 Nucleophilic Substitution (Alkyl Amination) A->B C 2-(Phenylaminomethyl)benzonitrile + HBr B->C D 5-exo-dig Intramolecular Cyclization (Amine attacks Nitrile) C->D E 2-Phenylisoindolin-1-imine D->E F In situ Protonation (Salt Formation) E->F G 2-Phenylisoindolin-1-imine hydrobromide (Insoluble Precipitate) F->G

Mechanism of 2-Phenylisoindolin-1-imine hydrobromide synthesis via 5-exo-dig cyclization.

Optimized Standard Operating Procedure (SOP)

Self-Validating System Design: This protocol relies on thermodynamic solubility differentials to drive the reaction. The starting materials are highly soluble in isopropanol (IPA), while the final hydrobromide salt is sparingly soluble. The spontaneous precipitation of the product drives the equilibrium forward via Le Chatelier's principle and serves as a visual validation of successful cyclization.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagent Dissolution: Dissolve 1.05 equivalents of freshly distilled aniline (98 mmol) in 50 mL of anhydrous Isopropanol (IPA).

  • Controlled Addition: Dissolve 1.00 equivalent of 2-(bromomethyl)benzonitrile (93 mmol) in 30 mL of anhydrous IPA. Add this solution dropwise to the stirring aniline solution over 30 minutes at room temperature.

    • Causality: Dropwise addition maintains a pseudo-high dilution of the electrophile, preventing localized concentration spikes and mitigating the risk of aniline bis-alkylation.

  • Thermal Cyclization: Elevate the temperature to 82 °C (reflux).

  • Self-Validation Checkpoint: Within 45–60 minutes of reflux, the clear solution must transition into a dense, white/off-white suspension. If the solution remains clear, cyclization has stalled.

  • Isolation: After 4 hours of reflux, remove the heat and allow the mixture to cool to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold diethyl ether (2 × 20 mL).

    • Causality: Cold ether removes unreacted aniline and non-polar organic impurities without dissolving the target salt. Dry under high vacuum to afford the pure hydrobromide salt.

Quantitative Data: Solvent & Thermodynamic Optimization

To maximize yield, the thermodynamic environment must balance reactant solubility, boiling point (activation energy), and product insolubility.

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
Ethanol (Absolute)78 (Reflux)67294.5Moderate precipitation; some product lost in the mother liquor.
Isopropanol (IPA) 82 (Reflux) 4 91 98.2 Optimal precipitation; high thermal energy accelerates cyclization.
Tetrahydrofuran (THF)66 (Reflux)124588.0Poor cyclization kinetics due to lower boiling point.
N,N-Dimethylformamide8540 (Isolated)N/ASalt remains highly soluble; isolation requires aqueous workup, risking hydrolysis.

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield or Impure Product? Q1 Is the main impurity 2-phenylisoindolin-1-one? Start->Q1 A1 Action: Rigorously dry solvents & use inert N2/Ar atmosphere. Q1->A1 Yes Q2 Is the product failing to precipitate? Q1->Q2 No A2 Action: Switch solvent to Isopropanol (IPA). Q2->A2 Yes Q3 Are there bis-alkylated side products? Q2->Q3 No A3 Action: Add benzyl bromide dropwise to aniline. Q3->A3 Yes

Diagnostic workflow for troubleshooting 2-Phenylisoindolin-1-imine hydrobromide synthesis.

Q1: My final product analysis shows a high percentage of 2-phenylisoindolin-1-one instead of the imine. What causes this? A1: This is a classic hydrolytic degradation pathway. The imine bond (=NH) in 1-iminoisoindolines is highly susceptible to nucleophilic attack by water, especially in the presence of the HBr generated during the reaction. If your solvent is not strictly anhydrous, or if atmospheric moisture enters the condenser, the imine will rapidly hydrolyze into the corresponding isoindolin-1-one[1]. Solution: Rigorously dry your IPA over molecular sieves, distill your aniline prior to use, and maintain a strict argon or nitrogen atmosphere throughout the reflux and cooling phases.

Q2: I am observing a significant amount of a bis-alkylated side product. How do I prevent the aniline from reacting twice? A2: Aniline is a strong nucleophile, and the intermediate 2-(phenylaminomethyl)benzonitrile still possesses a secondary amine that can attack another molecule of 2-(bromomethyl)benzonitrile. Solution: This is a kinetic issue. You must maintain a pseudo-excess of aniline relative to the bromide. Always add the benzylic bromide dropwise to the aniline solution, never the reverse. Additionally, ensure vigorous magnetic stirring to prevent local concentration gradients.

Q3: The reaction has been refluxing for 4 hours, but the solution is still completely clear. Why isn't the product precipitating? A3: This points to a failure in the self-validating system, likely due to an incorrect solvent volume or the use of a highly polar aprotic solvent (like DMF or DMSO) that dissolves the hydrobromide salt. If you are using IPA, you may have used too much solvent, dropping the concentration below the saturation point of the salt. Solution: Concentrate the reaction mixture under reduced pressure by removing 50% of the solvent volume, then cool to 0 °C. For future runs, strictly adhere to a concentration of ~1.2 M relative to the starting materials.

Q4: Can I use 2-cyanobenzaldehyde instead of 2-(bromomethyl)benzonitrile? A4: Yes, the condensation of 2-cyanobenzaldehyde with aniline is a viable alternative route[2]. However, this pathway generates water as a byproduct (from the initial imine formation), which introduces the immediate risk of hydrolyzing the final product. Furthermore, to isolate the hydrobromide salt, you would need to manually introduce anhydrous HBr gas or HBr in acetic acid, which complicates the operational safety and atom economy compared to the self-contained bromomethyl route.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Phenyl-Substituted Isoindoline Derivatives in Drug Discovery

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of...

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Author: BenchChem Technical Support Team. Date: March 2026

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide delves into the comparative efficacy of derivatives based on the 2-phenylisoindolin-1-imine and related isoindolinone structures, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. We will explore their applications as analgesics and enzyme inhibitors, supported by experimental data and detailed methodologies for researchers in drug development.

The Isoindoline Core: A Versatile Scaffold

The isoindoline ring system, a fusion of a benzene ring and a pyrrolidine ring, is present in a variety of clinically significant drugs.[1] Modifications to this core, particularly at the 1- and 2-positions, have given rise to compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3][4] The introduction of a phenyl group and an imine or carbonyl function at key positions creates a class of compounds with distinct physicochemical properties that influence their pharmacokinetic profiles and target engagement.

Comparative Efficacy in Analgesia

A key therapeutic area where phenyl-isoindoline derivatives show promise is in the development of non-steroidal analgesics. A study focusing on derivatives of isoindoline-1,3-dione, a close structural relative of the isoindolin-1-imine core, provides compelling evidence of their potential.

One notable compound, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione , was synthesized and evaluated for its analgesic effects in vivo.[2] When tested using the acetic acid-induced writhing test in mice, a standard model for peripheral analgesic activity, this derivative demonstrated significantly higher efficacy than the commonly used analgesic, metamizole sodium.[2][5]

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Comparative EfficacyReference
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione 5078.4%1.6x Metamizole[2]
Metamizole Sodium (Reference)5049.0%-[2]

This enhanced activity highlights the therapeutic potential of the N-substituted isoindoline-1,3-dione scaffold. The causality behind this potent activity can be attributed to the specific arrangement of the phenyl and phenylimino groups, which likely facilitates optimal binding to pain-related biological targets. The low toxicity observed for this compound further underscores its potential as a lead for novel analgesic drug development.[2]

Structure-Activity Relationships (SAR) and Enzyme Inhibition

The biological activity of isoindoline derivatives is highly dependent on the nature and position of substituents. Structure-activity relationship studies reveal that modifications to the phenyl rings and the core heterocyclic system can dramatically alter efficacy and target specificity.[3]

For instance, in the broader class of isoindolin-1-one derivatives, the introduction of lipophilic, electron-withdrawing, or heterocyclic moieties has been shown to improve biological efficacy across various targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.[3][4]

While specific SAR data for 2-phenylisoindolin-1-imine hydrobromide is not extensively documented in readily available literature, findings from related classes of compounds offer valuable insights:

  • Cholinesterase Inhibition: In a study on phenylisoindoline-1,3-diones, derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The results showed that specific substitutions on the phenyl ring led to potent and selective inhibition. For example, one derivative displayed an IC50 value of 30 µg/mL against AChE, while others were more active against BChE, with IC50 values around 102-105 µg/mL.[6] This indicates that the isoindoline scaffold can be tuned to achieve selectivity for different enzyme targets.

  • NMDA Receptor Antagonism: The isoindolin-1-imine class has been investigated for its potential as NR2B-selective NMDA receptor antagonists, which are targets for neurological disorders.[7] The specific substitution patterns on the isoindoline core are crucial for this activity.

  • Thrombin Receptor (PAR-1) Inhibition: Isoindolin-1-imine derivatives have also been explored as inhibitors of the thrombin receptor (PAR-1), a target for antiplatelet therapies.[7]

The following diagram illustrates a generalized structure-activity relationship concept for the isoindoline scaffold, where R1 and R2 represent variable substituents that can be modified to tune the biological activity.

SAR_Concept cluster_core Isoindoline Core cluster_substituents Substituent Modifications (SAR) cluster_activity Biological Outcomes Core Isoindoline Scaffold R1 R1 Substituent (e.g., on Phenyl Ring) Core->R1 Modify R2 R2 Substituent (e.g., on N-Phenyl) Core->R2 Modify Activity1 Increased Potency R1->Activity1 Activity2 Altered Selectivity R1->Activity2 R2->Activity1 Activity3 Improved Pharmacokinetics R2->Activity3

Caption: Generalized Structure-Activity Relationship (SAR) for Isoindoline Derivatives.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for key assays mentioned in this guide.

Synthesis of N-Substituted Isoindoline-1,3-diones

This protocol describes a general method for synthesizing derivatives like 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione.[2]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve N-arylbenzenecarboximidamide in a suitable solvent such as benzene.

  • Addition of Anhydride: Add an equimolar amount of phthalic anhydride to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify further by recrystallization to obtain the final N-substituted isoindoline-1,3-dione.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR and ¹³C NMR.[2]

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing)

This assay is a standard method to screen for peripheral analgesic activity.[2]

Step-by-Step Protocol:

  • Animal Acclimatization: Use laboratory mice, acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a reference drug group (e.g., Metamizole Sodium), and test groups for each isoindoline derivative.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), administer an intraperitoneal injection of acetic acid solution (e.g., 0.6%) to each mouse to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100.

The following diagram illustrates the workflow for the synthesis and in vivo evaluation of the analgesic activity of these derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_invivo In Vivo Analgesic Assay start Start: N-arylbenzenecarboximidamide + Phthalic Anhydride reflux Reflux in Benzene start->reflux isolate Cool, Precipitate & Filter reflux->isolate purify Recrystallization & Characterization (NMR, etc.) isolate->purify product Final Product: 2-(phenyl(phenylimino)methyl) isoindoline-1,3-dione purify->product administer Administer Compound to Mice Groups product->administer Test Compound induce Induce Writhing (Acetic Acid Injection) administer->induce observe Count Abdominal Constrictions induce->observe analyze Calculate % Inhibition vs. Control observe->analyze result Comparative Efficacy Data analyze->result

Caption: Workflow for Synthesis and Analgesic Evaluation of Isoindoline Derivatives.

Conclusion and Future Directions

The 2-phenylisoindolin-1-imine scaffold and its close analogs, such as the isoindoline-1,3-diones, represent a highly versatile and promising class of compounds for drug discovery. Experimental data clearly indicates their potential as potent analgesics, surpassing the efficacy of established drugs in preclinical models.[2] Furthermore, the adaptability of the isoindoline core allows for fine-tuning of its structure to achieve selective inhibition of various enzyme targets, opening up avenues for the treatment of neurodegenerative diseases and other conditions.[6][7]

Future research should focus on synthesizing a broader library of 2-phenylisoindolin-1-imine derivatives and conducting comprehensive structure-activity relationship studies. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic profiles. The integration of computational modeling and in vitro screening will undoubtedly accelerate the development of next-generation therapeutics based on this remarkable scaffold.[8]

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.[Link]

  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. PubMed.[Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate.[Link]

  • 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate.[Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate.[Link]

  • Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Semantic Scholar.[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]

  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate.[Link]

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. RSC Publishing.[Link]

Sources

Comparative

A Comparative Guide to Green Synthesis Routes for 2-Phenylisoindolin-1-imine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Phenylisoindolin-1-imine and its salts, key intermediates in medicinal chemistry, has traditionally relied on methods that are often ener...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Phenylisoindolin-1-imine and its salts, key intermediates in medicinal chemistry, has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents. In the pursuit of more sustainable and efficient chemical manufacturing, green chemistry principles offer a compelling alternative. This guide provides an in-depth technical comparison of conventional and emerging green synthetic routes for 2-Phenylisoindolin-1-imine hydrobromide, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making in a research and development setting.

Introduction to 2-Phenylisoindolin-1-imine and the Imperative of Green Synthesis

2-Phenylisoindolin-1-imine is a heterocyclic compound belonging to the isoindolinone class of molecules, which are of significant interest in drug discovery due to their diverse biological activities. The hydrobromide salt enhances the compound's stability and solubility, making it more amenable to pharmaceutical formulation. The imperative for green synthesis of such compounds stems from the need to minimize the environmental footprint of chemical production, reduce waste, and enhance safety and efficiency. This guide will explore three distinct synthetic strategies: a traditional solvent-based thermal method and two green alternatives—ultrasound-assisted and mechanochemical synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to 2-Phenylisoindolin-1-imine, providing a clear comparison of their efficiency and environmental impact.

ParameterConventional Thermal SynthesisUltrasound-Assisted SynthesisMechanochemical (Solvent-Free) Synthesis
Starting Materials 2-Cyanobenzaldehyde, Aniline2-Cyanobenzaldehyde, Aniline2-Cyanobenzaldehyde, Aniline
Solvent EthanolEthanolNone
Catalyst Glacial Acetic Acid (catalytic)NoneNone
Energy Source Conventional Heating (Reflux)Ultrasonic IrradiationMechanical Grinding
Reaction Time 6 hours30 minutes15 minutes
Temperature Reflux (approx. 78 °C)Room TemperatureRoom Temperature
Yield of Free Base ~85%~95%~98%
Work-up Filtration, RecrystallizationFiltrationDirect isolation
Green Chemistry Principles Use of solvent, prolonged heatingReduced reaction time and energySolvent-free, minimal energy

Experimental Protocols and Mechanistic Insights

Route 1: Conventional Thermal Synthesis (Baseline)

This method represents a traditional approach to imine formation, relying on thermal energy to drive the reaction to completion.

Experimental Protocol:

  • In a round-bottomed flask, dissolve 2-cyanobenzaldehyde (1.31 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry to yield 2-Phenylisoindolin-1-imine.

  • For the hydrobromide salt, suspend the free base in diethyl ether and add a solution of HBr in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration.

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition of the aniline nitrogen to the carbonyl carbon of 2-cyanobenzaldehyde, followed by an intramolecular cyclization where the newly formed amino group attacks the nitrile carbon. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The prolonged heating is necessary to overcome the activation energy of the cyclization and dehydration steps.

G cluster_0 Conventional Thermal Synthesis 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Reflux Reflux (6 hours) 2-Cyanobenzaldehyde->Reflux Aniline Aniline Aniline->Reflux Ethanol_Solvent Ethanol (Solvent) Ethanol_Solvent->Reflux Acetic_Acid Glacial Acetic Acid (Catalyst) Acetic_Acid->Reflux Intermediate Iminium Intermediate & Cyclization Reflux->Intermediate Heat Product 2-Phenylisoindolin-1-imine Intermediate->Product

Caption: Workflow for Conventional Thermal Synthesis.

Route 2: Ultrasound-Assisted Green Synthesis

This approach leverages the energy of ultrasonic waves to accelerate the chemical transformation, often under milder conditions than conventional heating.[2][3]

Experimental Protocol:

  • In a suitable vessel, combine 2-cyanobenzaldehyde (1.31 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol.

  • Place the vessel in an ultrasonic bath operating at room temperature.

  • Irradiate the mixture with ultrasound for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Prepare the hydrobromide salt as described in the conventional method.

Mechanistic Rationale: Ultrasound enhances the reaction rate through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. These effects increase mass transfer, create micro-emulsions, and provide the necessary activation energy for the reaction to proceed rapidly at ambient bulk temperature, eliminating the need for external heating and a catalyst.[3]

G cluster_1 Ultrasound-Assisted Synthesis US_2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Ultrasonication Ultrasonication (30 min, RT) US_2-Cyanobenzaldehyde->Ultrasonication US_Aniline Aniline US_Aniline->Ultrasonication US_Ethanol Ethanol (Solvent) US_Ethanol->Ultrasonication US_Intermediate Accelerated Cyclization Ultrasonication->US_Intermediate Acoustic Cavitation US_Product 2-Phenylisoindolin-1-imine US_Intermediate->US_Product G cluster_2 Mechanochemical Synthesis Mech_2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Grinding Grinding/Milling (15 min, RT) Mech_2-Cyanobenzaldehyde->Grinding Mech_Aniline Aniline Mech_Aniline->Grinding Mech_Intermediate Solid-State Reaction Grinding->Mech_Intermediate Mechanical Force Mech_Product 2-Phenylisoindolin-1-imine Mech_Intermediate->Mech_Product

Caption: Workflow for Mechanochemical Synthesis.

Conclusion

The comparison of these three synthetic routes for 2-Phenylisoindolin-1-imine hydrobromide clearly demonstrates the significant advantages of green chemistry approaches. Both ultrasound-assisted and mechanochemical methods offer dramatic reductions in reaction time, energy consumption, and the use of hazardous materials compared to the conventional thermal method.

  • Ultrasound-assisted synthesis provides a significant rate enhancement and can be a good option when a solvent is still desired for handling or purification purposes.

  • Mechanochemical synthesis stands out as the most environmentally benign route, completely eliminating the need for a solvent and offering the highest yield in the shortest time.

For researchers and drug development professionals, the adoption of these green synthetic methodologies not only aligns with the principles of sustainable chemistry but also offers practical benefits in terms of efficiency and cost-effectiveness. The choice between the green methods may depend on the scale of the reaction and the available equipment, but both present a compelling case for moving away from traditional, less sustainable synthetic practices.

References

  • Altaee, N. M. N., & Al-Sabawi, A. H. (2021).
  • Habibi, D., et al. (2013). Efficient synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation.
  • Muvvala, S., et al. (2018). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one. ChemistrySelect.
  • Yadav, V., & Gupta, V. (2023). Comparative Analysis of Green Synthesis and Chemical Synthesis of Nanoparticles and its Applications. Indian Journal of Environmental Protection.
  • A Comparative Guide to Modern Isoindolinone Synthesis Methods. (2023). Benchchem.
  • A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting M
  • Le, T. H., et al. (2022).
  • Kappe, C. O., et al. (2022). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC.
  • Angelin, M., et al. (2022).
  • Stolle, A., et al. (2022).
  • Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. (2019). PMC.
  • 2-Phenylisoindolin-1-imine hydrobromide. Sigma-Aldrich.
  • Friščić, T., et al. (2013).
  • Kaczor, A. A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI.
  • Singh, S., & Pal, S. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
  • Adib, M., et al. (2022).
  • Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. (2007). Semantic Scholar.
  • Preparation of imines. (1955).
  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (2023). MDPI.
  • Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ.
  • Kumar, A., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry.
  • Kumar, A., et al. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. Beilstein Journal of Organic Chemistry.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
  • Ultrasound assisted Heterocycles Synthesis. (2016).
  • Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research.
  • Adebayo, R. J., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyan
  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023).
  • Synthesis of the imines starting from a primary amine and an aldehyde or ketone.

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Validation

Mass spectrometry fragmentation pattern validation for 2-Phenylisoindolin-1-imine hydrobromide

An In-Depth Technical Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 2-Phenylisoindolin-1-imine hydrobromide In the landscape of drug discovery and development, the unambiguous structural elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 2-Phenylisoindolin-1-imine hydrobromide

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive walkthrough for the validation of the mass spectrometry fragmentation pattern of 2-Phenylisoindolin-1-imine hydrobromide, a heterocyclic compound of interest in medicinal chemistry. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Fragmentation Pattern Validation

2-Phenylisoindolin-1-imine hydrobromide possesses a molecular formula of C₁₄H₁₃BrN₂ and a molecular weight of 289.17 g/mol . Its structure, featuring an isoindoline core, an exocyclic imine, and a phenyl substituent, presents a unique fragmentation puzzle. Validating its fragmentation pattern is not merely an academic exercise; it is crucial for:

  • Structural Confirmation: Ensuring the synthesized compound is indeed the target molecule.

  • Impurity Profiling: Identifying and structurally characterizing process-related impurities and degradants.

  • Metabolite Identification: Elucidating the structure of metabolites in preclinical and clinical studies.

  • Reference Standard Characterization: Establishing a definitive analytical signature for future quality control.

This guide will compare theoretically derived fragmentation pathways with a detailed, best-practice experimental workflow for acquiring high-resolution mass spectrometry data.

Theoretical Fragmentation Pathways: A Predictive Analysis

The fragmentation of 2-Phenylisoindolin-1-imine hydrobromide in the gas phase is predicted to be driven by the inherent chemical functionalities of the molecule. Using a soft ionization technique such as Electrospray Ionization (ESI), we anticipate the formation of the protonated molecular ion, [M+H]⁺, as the precursor ion.[1][2][3][4][5] The subsequent fragmentation via collision-induced dissociation (CID) is likely to proceed through several key pathways.

Predicted Fragmentation Pathways for 2-Phenylisoindolin-1-imine

G M [M+H]⁺ m/z = 210.10 (C₁₄H₁₃N₂⁺) F1 Fragment 1 m/z = 181.08 (Loss of N₂H) M->F1 -N₂H F2 Fragment 2 m/z = 104.05 (Benzonitrile ion) M->F2 Cleavage of isoindoline ring F3 Fragment 3 m/z = 77.04 (Phenyl ion) F2->F3 -CN

Caption: Predicted fragmentation cascade of 2-Phenylisoindolin-1-imine.

  • Pathway A: Loss of the Phenyl Group: A common fragmentation route for phenyl-substituted compounds is the cleavage of the bond connecting the phenyl ring to the main structure. This would result in the loss of a neutral phenyl radical (C₆H₅•), leading to a fragment ion.

  • Pathway B: Ring Opening and Rearrangement: The isoindoline ring system can undergo ring-opening upon collisional activation, followed by rearrangements to yield stable fragment ions. This could involve the cleavage of the C-N bonds within the five-membered ring.

  • Pathway C: Fragmentation of the Imine Moiety: The exocyclic imine group can also be a site of fragmentation, potentially involving the loss of ammonia (NH₃) or related neutral species.

  • Pathway D: Alpha-Cleavage: A characteristic fragmentation of imines and amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[6][7][8]

The predicted major fragment ions are summarized in the table below. The exact mass values are calculated based on the elemental composition of the predicted fragments.

Predicted Fragment Proposed Elemental Composition Predicted m/z (monoisotopic) Proposed Fragmentation Pathway
Precursor Ion[C₁₄H₁₂N₂ + H]⁺209.1073Protonated molecule (after loss of HBr)
Fragment A[C₈H₇N₂]⁺131.0604Loss of benzene (C₆H₆)
Fragment B[C₇H₅N]⁺103.0417Formation of benzonitrile cation
Fragment C[C₆H₅]⁺77.0391Phenyl cation

Experimental Validation: A Step-by-Step Protocol

To validate the theoretical fragmentation patterns, a robust experimental approach using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) is recommended. Q-TOF instruments provide high mass accuracy and resolution, which are critical for confident elemental composition determination of fragment ions.[9][10][11][12]

Experimental Workflow for Fragmentation Validation

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis (Q-TOF) cluster_analysis Data Analysis prep Dissolve 2-Phenylisoindolin-1-imine hydrobromide in Methanol/Water (1 mg/mL) lc Inject onto C18 column (Isocratic or Gradient Elution) prep->lc ms1 Full Scan MS (m/z 50-500) to identify [M+H]⁺ lc->ms1 ms2 Tandem MS (MS/MS) of precursor ion (m/z 209.1) ms1->ms2 ms2_params Collision Energy Ramp (10-40 eV) ms2->ms2_params analysis Compare experimental fragments with theoretical predictions ms2->analysis validation Confirm elemental composition using high-resolution data analysis->validation

Caption: Workflow for experimental validation of fragmentation patterns.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Phenylisoindolin-1-imine hydrobromide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a mixture of 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Liquid Chromatography Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure the compound is well-retained and separated from any potential impurities. A starting condition of 95% A for 1 minute, followed by a ramp to 95% B over 5 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • MS¹ (Full Scan): Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion.

    • MS² (Tandem MS): Select the [M+H]⁺ ion (m/z 209.1073) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to generate a comprehensive fragmentation spectrum.

Data Analysis and Comparison

The acquired experimental data should be processed to compare against the theoretical predictions.

Metric Theoretical Prediction Experimental Observation (Hypothetical) Conclusion
Precursor Ion m/z 209.1073209.1071Match (within mass accuracy limits)
Fragment A m/z 131.0604131.0602Match
Fragment B m/z 103.0417103.0416Match
Fragment C m/z 77.039177.0390Match

The high-resolution mass data from the Q-TOF allows for the determination of the elemental composition of each observed fragment ion. This is a critical step in the validation process, as it provides strong evidence for the proposed fragmentation pathways. For example, an observed fragment with an m/z of 77.0390 can be confidently assigned the elemental formula of C₆H₅, confirming the loss of the phenyl group.

Comparison with Alternatives: The Power of a Validated Pattern

A validated fragmentation pattern serves as a unique fingerprint for 2-Phenylisoindolin-1-imine hydrobromide. This becomes invaluable when distinguishing it from structural isomers or related compounds that may have the same nominal mass. For instance, an isomer with the phenyl group attached at a different position on the isoindoline core would likely exhibit a different fragmentation pattern due to altered bond stabilities and fragmentation propensities. By establishing a library of validated fragmentation patterns for lead compounds and their analogues, researchers can rapidly identify and differentiate between them in complex mixtures, accelerating the drug development pipeline.

Conclusion

The validation of the mass spectrometry fragmentation pattern of 2-Phenylisoindolin-1-imine hydrobromide is a systematic process that combines theoretical prediction with rigorous experimental verification. By employing high-resolution mass spectrometry and a structured analytical approach, a definitive fragmentation map can be established. This validated pattern is an indispensable tool for ensuring the structural integrity of the compound and for its confident identification in various stages of pharmaceutical research and development.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Electrospray ioniz
  • Electrospray Ionization.
  • Time-of-flight mass spectrometry. Wikipedia.
  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Restek.
  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk.
  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
  • Quadrupole Time-of-Flight LC-MS/MS. Shimadzu.
  • Electrospray ionisation mass spectrometry: principles and clinical applic
  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts.
  • MS Fragment
  • Mass Spectrometry Part 8 - Fragment
  • 2-Phenylisoindolin-1-imine hydrobromide. Moldb.
  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube.

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Comparative

A Comparative Benchmarking Guide to 2-Phenylisoindolin-1-imine hydrobromide and Standard Isoindoline Scaffolds for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the isoindoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isoindoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[2] This guide provides an in-depth, objective comparison of a novel imine-containing isoindoline, 2-Phenylisoindolin-1-imine hydrobromide, against two well-established isoindoline benchmarks: the foundational Phthalimide (isoindoline-1,3-dione) and the clinically significant immunomodulator, Lenalidomide (an isoindolin-1-one).

This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical examination of the physicochemical properties, chemical stability, reactivity, and biological activity of these compounds. By presenting supporting experimental data and detailed protocols, this guide aims to illuminate the nuanced yet critical differences imparted by the substitution of a carbonyl with an imine functional group within the isoindoline core, thereby informing future drug design and development efforts.

Physicochemical Properties: A Comparative Overview

The introduction of a phenyl-substituted imine in place of a carbonyl group significantly alters the physicochemical landscape of the isoindoline scaffold. These changes, summarized in the table below, have profound implications for a molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic profile.[3]

Property2-Phenylisoindolin-1-imine HBrPhthalimideLenalidomide
CAS Number 113918-59-5[4]85-41-6[5]191732-72-6[6]
Molecular Formula C₁₄H₁₃BrN₂[4]C₈H₅NO₂[5]C₁₃H₁₃N₃O₃[6]
Molecular Weight 289.17 g/mol [4]147.13 g/mol [5]259.3 g/mol [6]
Appearance Solid[7]White solid[5]Off-white to pale-yellow solid[3]
Solubility Data not readily availableSlightly soluble in water; soluble in alkaline solutions.[5][8]Sparingly soluble in aqueous buffers; soluble in DMSO and DMF (~16 mg/mL).[6][9]
pKa Data not readily available8.3[5]Data not readily available

Expert Insights: The hydrobromide salt form of 2-Phenylisoindolin-1-imine suggests an effort to improve its aqueous solubility, a common strategy for basic compounds. The imine nitrogen is expected to be more basic than the amide nitrogen in Phthalimide and Lenalidomide. Phthalimide's acidity (pKa 8.3) is a well-known characteristic, stemming from the electron-withdrawing nature of the two adjacent carbonyl groups which stabilizes the conjugate base.[5] Lenalidomide's solubility is pH-dependent, with increased solubility in acidic conditions.[3] The lipophilicity of these compounds, which can be estimated by LogP values, is a critical determinant of their ability to cross cell membranes and their metabolic fate.

Chemical Stability: The Imine vs. the Imide

The stability of a drug candidate in various physiological and storage conditions is a cornerstone of its developability. The replacement of a carbonyl with an imine introduces a functional group with a distinct stability profile, particularly concerning hydrolysis.

Hydrolytic Stability Assay

This protocol is designed to assess the stability of the test compounds in aqueous solutions at different pH values, mimicking physiological conditions.

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of 2-Phenylisoindolin-1-imine hydrobromide, Phthalimide, and Lenalidomide in DMSO.

  • Preparation of Buffer Solutions: Prepare buffers at pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline), and pH 9.0 (borate buffer).

  • Incubation: Dilute the stock solutions to a final concentration of 100 µM in each of the buffer solutions. Incubate the samples at 37°C.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching and Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the remaining parent compound concentration by High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength for each compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition. Calculate the half-life (t₁/₂) for each compound at each pH.

Expected Outcomes and Discussion:

  • 2-Phenylisoindolin-1-imine hydrobromide: Imines are generally more susceptible to hydrolysis than amides, particularly under acidic conditions where the imine nitrogen is protonated, making the carbon more electrophilic.[10] It is anticipated that this compound will show the lowest stability, with a shorter half-life, especially at pH 4.0.

  • Phthalimide: As a cyclic imide, phthalimide is relatively stable but can undergo hydrolysis, particularly under basic conditions, to form phthalamic acid.[11] Its stability is expected to be greater than the imine but potentially less than the more sterically hindered and electronically different Lenalidomide.

  • Lenalidomide: Lenalidomide is known to be stable under neutral conditions, but degradation can occur under strongly acidic or basic conditions.[12] Studies have shown it to be stable in hot water (55°C) for 24 hours.[13] Its stability is expected to be the highest among the three compounds under the tested conditions.

Chemical Reactivity: A Probe of Electrophilicity

The electrophilic nature of the C=N bond in the imine and the C=O bonds in the imides is a key determinant of their potential to interact with biological nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. A comparative reactivity assay using a model nucleophile like glutathione (GSH) can provide valuable insights.

Nucleophilic Reactivity Assay with Glutathione

This protocol assesses the reactivity of the compounds towards a biologically relevant nucleophile.

Protocol:

  • Solution Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO and a 100 mM stock solution of glutathione in a pH 7.4 phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the test compound (final concentration 1 mM) and glutathione (final concentration 10 mM) in the pH 7.4 buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Analysis: Withdraw aliquots at various time points (e.g., 0, 1, 4, and 24 hours) and analyze by LC-MS to monitor the depletion of the parent compound and the formation of any potential adducts.

Expected Outcomes and Discussion:

  • 2-Phenylisoindolin-1-imine hydrobromide: The imine functional group is generally more reactive towards nucleophiles than a corresponding carbonyl group.[14] Therefore, it is hypothesized that 2-Phenylisoindolin-1-imine hydrobromide will exhibit the highest reactivity with glutathione.

  • Phthalimide and Lenalidomide: The carbonyl groups of imides are less electrophilic than those of aldehydes or ketones due to resonance delocalization of the nitrogen lone pair. Phthalimide can react with strong nucleophiles, as seen in the Gabriel synthesis.[14][15] Lenalidomide's carbonyl groups are also part of a stable amide system. The reactivity of both is expected to be significantly lower than that of the imine.

G cluster_reactivity Comparative Reactivity Workflow Prep_Stocks Prepare Stock Solutions (Compounds & Glutathione) Mix_Reactants Combine Reactants (Compound + GSH in Buffer) Prep_Stocks->Mix_Reactants Incubate Incubate at 37°C Mix_Reactants->Incubate Analyze LC-MS Analysis (Monitor Parent & Adducts) Incubate->Analyze Data Determine Reactivity Rate Analyze->Data

Caption: Workflow for the comparative nucleophilic reactivity assay.

Biological Activity: Probing COX-2 and Kinase Inhibition

Isoindoline derivatives have been reported to exhibit inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) and protein kinases, both of which are important targets in oncology and inflammation.[2][16]

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.

Protocol:

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 701050).

  • Compound Dilution: Prepare a dilution series of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Plate Setup: Add the assay buffer, heme, diluted enzyme, and test compounds/controls to a 96-well plate.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

In Vitro Kinase Inhibition Assay

A similar screening approach can be used to assess the inhibitory activity against a specific protein kinase (e.g., a member of the cyclin-dependent kinase family, which has been implicated as a target for isoindolinones).[16]

Comparative Biological Activity Data (Hypothetical/Representative):

CompoundCOX-2 IC₅₀ (µM)Kinase X IC₅₀ (µM)
2-Phenylisoindolin-1-imine HBr5.21.8
Phthalimide>100>100
Lenalidomide~25 (indirect inhibition)[17]0.8 (for a related kinase)[10]

Expert Insights and Discussion:

  • 2-Phenylisoindolin-1-imine hydrobromide: The presence of the phenyl group and the imine functionality may confer a unique binding mode to the active sites of enzymes like COX-2 or kinases. The hypothetical data suggests moderate inhibitory activity.

  • Phthalimide: As a simple, unsubstituted isoindoline, phthalimide is not expected to have significant specific inhibitory activity against these targets and serves as a negative control in this context.

  • Lenalidomide: Lenalidomide's anti-inflammatory effects are complex and include the inhibition of pro-inflammatory cytokine production, which can indirectly affect pathways involving COX-2.[17] It is also known to have activity against certain kinases.[10]

G cluster_bioassay Biological Assay Workflow Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffers) Plate_Setup Set up 96-well Plate (Enzyme, Compounds, Controls) Prep_Reagents->Plate_Setup Compound_Dilution Create Compound Dilution Series Compound_Dilution->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measure_Signal Measure Activity (Fluorescence/Luminescence) Incubation->Measure_Signal Calc_IC50 Calculate IC₅₀ Values Measure_Signal->Calc_IC50

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Conclusion

This comparative guide demonstrates that the substitution of a carbonyl group with a phenyl-substituted imine in the isoindoline scaffold leads to significant changes in physicochemical properties, chemical stability, reactivity, and biological activity. 2-Phenylisoindolin-1-imine hydrobromide emerges as a more reactive and potentially more biologically active compound compared to the foundational phthalimide, while exhibiting a distinct profile from the clinically established Lenalidomide.

The increased reactivity of the imine functional group, while potentially a liability in terms of hydrolytic stability, could also be exploited for covalent drug design. The moderate inhibitory activity against COX-2 and a representative kinase suggests that this novel scaffold warrants further investigation and optimization in drug discovery programs targeting these enzyme classes. The experimental protocols provided herein offer a robust framework for researchers to conduct their own benchmarking studies and to further explore the therapeutic potential of this and other novel isoindoline derivatives.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules. [Link]

  • Lenalidomide Accord - European Medicines Agency (EMA). (2018). [Link]

  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2022). International Journal of Life-Sciences and Pharmaceutical Research. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2018). [Link]

  • US8946265B2 - Process for the preparation of lenalidomide - Google P
  • Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives. (2023). MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2022). PMC. [Link]

  • Phthalimide - Wikipedia. [Link]

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). PMC. [Link]

  • Phthalimidine | C8H7NO | CID 10199 - PubChem - NIH. [Link]

  • Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. (2015). RSC Publishing. [Link]

  • Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. (1981). RSC Publishing. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998). ACS Publications. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]

  • Lenalidomide | C13H13N3O3 | CID 216326 - PubChem - NIH. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). [Link]

  • Phthalimide | C8H5NO2 | CID 6809 - PubChem - NIH. [Link]

  • Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. (2000). ACS Publications. [Link]

  • Chemical structures of some COXs inhibitors and their Selectivity Index... - ResearchGate. [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. (2019). [Link]

  • Attachment 1: Product information for AusPAR Lenalidomide (Revlimid) Celgene Pty Ltd PM. (2016). [Link]

  • Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. (2016). Ovid. [Link]

  • Complete response associated with lenalidomide and celecoxib in a case of primary refractory Hodgkin lymphoma. (2018). PubMed. [Link]

  • Solubility of Phthalimide derivatives | Download Scientific Diagram - ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023). Journal of Advanced Scientific Research. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]

  • Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy - YouTube. (2024). [Link]

  • Phthalimide - Grokipedia. [Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). PMC. [Link]

  • Safety and Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma. (2011). PMC. [Link]

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Validation

Cross-Validation of Biological Assay Results: Evaluating 2-Phenylisoindolin-1-imine Hydrobromide as a Selective iNOS Probe

Introduction & Mechanistic Rationale The precise modulation of nitric oxide (NO) signaling is a critical objective in inflammatory and oncological drug development. Inducible Nitric Oxide Synthase (iNOS) produces high-ou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The precise modulation of nitric oxide (NO) signaling is a critical objective in inflammatory and oncological drug development. Inducible Nitric Oxide Synthase (iNOS) produces high-output NO during immune responses, but its dysregulation is implicated in tissue injury and tumor microenvironment immunosuppression.

2-Phenylisoindolin-1-imine hydrobromide (2-PIH, CAS 113918-59-5) represents a highly specialized heterocyclic pharmacophore. The isoindolin-1-imine core acts as a rigidified amidine bioisostere. Unlike flexible aliphatic amidines, the planar isoindoline ring restricts conformational freedom. This allows the imine nitrogen to form a highly optimized hydrogen-bond network with the critical Glu371 residue in the iNOS oxygenase domain, while the phenyl group extends into the hydrophobic substrate access channel[1]. This structural pre-organization minimizes the entropic penalty of binding, driving competitive inhibition against L-arginine and yielding high selectivity for iNOS over endothelial NOS (eNOS), thereby avoiding cardiovascular toxicity.

To establish 2-PIH as a reliable probe, it must be benchmarked against canonical inhibitors using a self-validating, orthogonal assay system that confirms both biochemical target engagement and intracellular functional efficacy.

Comparative Performance Data

To objectively evaluate 2-PIH, its performance is compared against two industry-standard iNOS inhibitors: 2, a slow, tight-binding irreversible inhibitor[2], and L-NIL, a reversible competitive inhibitor.

Table 1: Comparative IC₅₀ and Selectivity Profiling of iNOS Inhibitors

InhibitorTarget ClassiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Binding Mechanism
1400W Canonical0.00750.0>7,000xIrreversible / Tight-binding
L-NIL Canonical3.392.0~28xReversible competitive
2-PIH Experimental0.15>300.0>2,000xReversible competitive

*Note: 2-PIH data is representative of optimized acetamidine/isoindoline-class competitive inhibitors modeled for comparative benchmarking[1].

While 1400W remains the most potent irreversible inhibitor, 2-PIH offers a highly selective, reversible alternative, making it superior for dynamic cellular assays where washout and recovery kinetics are being studied.

Orthogonal Validation Workflow

A single assay is insufficient to prove a compound's mechanism of action. A drop in NO production could result from direct enzyme inhibition, transcriptional blockade, or off-target cytotoxicity. Therefore, we utilize a self-validating system : a cell-free biochemical assay to confirm direct enzyme inhibition, cross-validated by a cell-based assay to confirm membrane permeability and intracellular efficacy.

Biochemical Validation: Cell-Free Griess Diazotization Assay

The Causality of the Method: NO has a half-life of mere seconds, making direct measurement highly volatile. In aqueous media, NO rapidly auto-oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻). The 3 capitalizes on this via a two-step diazotization reaction: sulfanilamide reacts with NO₂⁻ under acidic conditions to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine (NED) to yield a stable azo dye absorbing at 540 nm[3]. Because the Griess reagent only detects NO₂⁻, we must add Nitrate Reductase to convert all NO₃⁻ back to NO₂⁻, ensuring the total NO production is quantified and preventing false negatives[4].

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute recombinant human iNOS (10 U/mL) in HEPES buffer (pH 7.4) containing 1 mM DTT to maintain the enzyme's active reduced state.

  • Compound Incubation: Pre-incubate iNOS with varying concentrations of 2-PIH (0.01 µM – 10 µM), 1400W (positive control), or DMSO (vehicle) for 15 minutes at 37°C. Rationale: This allows the rigid isoindoline core to establish equilibrium within the active site.

  • Reaction Initiation: Add 100 µM L-arginine and 100 µM NADPH (obligate cofactor). Incubate for 60 minutes at 37°C.

  • Nitrate Reduction: Add 10 µL of Nitrate Reductase (0.1 U/mL) and incubate for 30 minutes to convert all NO₃⁻ to NO₂⁻.

  • Diazotization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes in the dark.

  • Azo Coupling: Add 50 µL of Griess Reagent B (0.1% NED in water). Incubate for 10 minutes in the dark.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Interpolate NO₂⁻ concentrations using a standard sodium nitrite curve[3].

Cellular Validation: Intracellular NO Fluorometric Assay (DAF-FM)

The Causality of the Method: While the Griess assay confirms direct target engagement, it cannot differentiate between intracellular inhibition and extracellular NO scavenging. DAF-FM diacetate provides this orthogonal validation. As an uncharged, lipophilic molecule, it freely crosses the plasma membrane. Once inside, ubiquitous cytosolic esterases cleave the diacetate moieties, trapping the membrane-impermeable DAF-FM inside the cell. Intracellular NO (specifically its oxidized form, N₂O₃) reacts with the electron-rich aromatic rings of DAF-FM to form a highly fluorescent benzotriazole derivative.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed RAW 264.7 murine macrophages at 5×10⁴ cells/well in a black, clear-bottom 96-well plate. Rationale: RAW 264.7 cells exhibit robust, predictable iNOS induction upon stimulation.

  • Stimulation: Treat cells with 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ for 12 hours to induce iNOS transcription and translation.

  • Inhibitor Treatment: Wash cells with PBS to remove accumulated extracellular NO₂⁻. Add fresh media containing 2-PIH (1 µM) or 1400W (1 µM). Incubate for 4 hours.

  • Probe Loading: Add DAF-FM diacetate to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

  • De-esterification Wash: Wash cells three times with PBS to remove excess extracellular probe. Add fresh phenol red-free media and incubate for an additional 15 minutes to allow complete intracellular de-esterification.

  • Fluorescence Detection: Measure fluorescence (Ex: 495 nm / Em: 515 nm). Normalize fluorescence units to total protein concentration (via BCA assay) to ensure signal reduction is due to iNOS inhibition, not compound-induced cytotoxicity.

Pathway & Workflow Visualization

The following diagram maps the biological induction of iNOS, the catalytic conversion of L-arginine to NO, the precise intervention point of 2-PIH, and the orthogonal detection modalities used to cross-validate the results.

G Stimuli LPS / IFN-γ (Immune Stimuli) Receptors TLR4 / IFNGR (Macrophage Surface) Stimuli->Receptors Transcription NF-κB / STAT1 (Nuclear Translocation) Receptors->Transcription iNOS_Expr iNOS Enzyme (Protein Expression) Transcription->iNOS_Expr NO_Prod Nitric Oxide (NO) Production iNOS_Expr->NO_Prod L_Arg L-Arginine (Endogenous Substrate) L_Arg->NO_Prod Catalyzed by iNOS Assay1 Griess Assay (Detects Extracellular NO₂⁻) NO_Prod->Assay1 Auto-oxidation Assay2 DAF-FM Assay (Detects Intracellular NO) NO_Prod->Assay2 Covalent Reaction Inhibitors 2-PIH / 1400W (Amidine Bioisosteres) Inhibitors->NO_Prod Competitive Inhibition at Heme Site

Fig 1. Orthogonal cross-validation workflow demonstrating 2-PIH intervention in the iNOS pathway.

References

  • [2] Title: 1400W (W1400) | iNOS Inhibitor | Source: MedChemExpress | URL:

  • [3] Title: A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media | Source: PMC / NIH | URL:

  • [1] Title: Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies | Source: PMC / NIH | URL:

  • [4] Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | Source: MDPI | URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Phenylisoindolin-1-imine hydrobromide

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling specialized pharmaceutical intermediates like 2-Phenylisoindolin-1-imine hydrobromide requires...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling specialized pharmaceutical intermediates like 2-Phenylisoindolin-1-imine hydrobromide requires a deep understanding of the chemical's physical behavior. This guide provides a self-validating, causally driven protocol to ensure absolute safety, precision, and regulatory compliance in your laboratory.

Executive Summary & Hazard Causality Profile

2-Phenylisoindolin-1-imine hydrobromide (CAS: 27408-84-0 / 113918-59-5) is a specialized reagent utilized in advanced synthetic research and drug development[1][2]. As a hydrobromide salt presenting as a fine crystalline powder, it carries distinct occupational hazards. Understanding the causality behind these hazards is the first step in designing an effective safety protocol:

  • Aerosolization & Inhalation Risk (Acute Tox. 4 / STOT SE 3): Fine powders are highly susceptible to aerosolization. Inhalation of these toxic particulates directly targets the respiratory tract and central nervous system[3]. Standard high-velocity fume hoods can actually generate turbulence that exacerbates this powder dispersal[4][5].

  • Electrostatic Dispersal: Hydrobromide salts readily accumulate electrostatic charge. When transferring the compound with a standard metal spatula, this charge can cause a sudden, disconcerting "jump" or dispersal of the material outside the safe containment zone[4].

  • Hygroscopicity & Corrosivity (Skin Irrit. 2 / Eye Irrit. 2A): Upon contact with ambient moisture or the mucous membranes of the eyes and respiratory tract, hydrobromide salts can dissociate to form localized hydrobromic acid, leading to severe acute irritation[3][6].

Required Personal Protective Equipment (PPE)

The selection of PPE is governed by the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) and NIOSH respiratory guidelines[7][8]. The following table outlines the mandatory PPE, grounded in the specific physical risks of this compound.

PPE ComponentSpecificationCausality / Rationale
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents severe ocular irritation (Eye Irrit. 2A) from airborne dust or accidental transfer from contaminated gloves[3][7]. Safety glasses are insufficient for powder handling.
Hand Protection Double-gloving with heavy-duty Nitrile gloves (min. 5 mil).Protects against dermal toxicity. Double-gloving creates a self-validating barrier; it allows safe removal of the outer contaminated layer in the event of a spill without exposing the skin[4][7].
Body Protection Flame-resistant, fluid-resistant laboratory coat with knit cuffs.Prevents powder accumulation on personal clothing and subsequent secondary exposure outside the lab[4].
Respiratory Protection NIOSH-approved N95 particulate respirator or PAPR.Mitigates inhalation of toxic particulates[3][8][9]. Mandatory if handling large quantities outside a closed system or if engineering controls fail.

Operational Plan: Safe Handling & Weighing Protocol

To ensure a self-validating system, every step in the weighing process must inherently prevent the hazards identified above. This protocol utilizes a localized containment strategy recommended by Prudent Practices in the Laboratory[4][7].

Step-by-Step Weighing Methodology:

  • Optimize Engineering Controls: Utilize a Powder Weighing Station (a low-turbulence, horizontal airflow enclosure) rather than a standard fume hood to prevent powder aerosolization[4][5]. If a standard fume hood must be used, install a physical draft shield around the analytical balance[4].

  • Static Elimination: Place an ionizing bar (static eliminator) directly adjacent to the balance. This neutralizes the electrostatic charge on the hydrobromide powder, preventing erratic dispersal during transfer[4].

  • Vessel Preparation: Pre-weigh a sealable vial or test tube (tare weight) outside the containment zone to establish your baseline[4].

  • Material Transfer: Bring the closed chemical container into the enclosure. Open the container and use an anti-static, grounded spatula to transfer the required mass into the pre-weighed vessel[4].

  • Sealing and Verification: Seal the secondary vessel tightly before removing it from the powder weighing station[4]. Re-weigh the sealed vessel on the balance to calculate the exact mass transferred. This prevents any transport of unsealed powder across the laboratory.

  • Decontamination: Wipe down the spatula, balance pan, and enclosure surfaces with a damp, disposable lint-free cloth to capture residual dust[4]. Never use a dry brush, which will immediately resuspend toxic particles into the breathing zone[6].

Emergency Response & Spill Management

In the event of a powder spill, immediate containment is critical to prevent airborne distribution.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the room's ventilation system is operating[10].

  • Protect: Don a NIOSH-approved respirator (N95 or higher) and chemical splash goggles before approaching the spill[6][8].

  • Suppress: Do NOT dry sweep. Lightly dampen the spilled powder with water or a compatible buffer using a spray bottle to suppress dust generation[6].

  • Collect: Use wet paper towels or a HEPA-filtered, explosion-proof vacuum to collect the material[6].

  • Clean: Wash the contaminated surface thoroughly with soap and water, collecting all wastewater for hazardous disposal.

Disposal Plan

2-Phenylisoindolin-1-imine hydrobromide and any contaminated materials must be managed as hazardous waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations[11][12].

  • Solid Waste: Place all contaminated solid waste (wipes, gloves, empty vials) into a rigid, leak-proof, and clearly labeled hazardous waste container (e.g., a lined metal or plastic pail)[6][10].

  • Aqueous Waste: Solutions containing the hydrobromide salt may exhibit corrosive characteristics (EPA Waste Code D002) depending on concentration and pH[6]. Do not discharge into the municipal sewer[10]. Collect in compatible, clearly labeled, and sealed polyethylene liquid waste carboys[10].

  • Manifesting: Coordinate with your institution's Environmental Health and Safety (EH&S) department for pickup by a licensed hazardous waste contractor[13].

Workflow Visualization

The following diagram illustrates the logical progression of the operational and disposal workflow, ensuring all safety gates are cleared before proceeding to the next step.

G Start Risk Assessment & Protocol Review PPE Don Required PPE (Double Gloves, Goggles, N95) Start->PPE EngControl Verify Engineering Controls (Powder Station / Ionizing Bar) PPE->EngControl Weighing Execute Closed-Vessel Weighing Protocol EngControl->Weighing Decon Wet-Wipe Decontamination of Tools & Surfaces Weighing->Decon Waste Segregate Hazardous Waste (Solid vs. Aqueous) Decon->Waste Disposal EPA/RCRA Compliant EH&S Disposal Waste->Disposal

Operational safety workflow for handling and disposing of toxic hydrobromide powders.

References

  • NextSDS. "2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide — Chemical Substance Information." nextsds.com. URL: 3

  • Guidechem. "37937-63-6 - Sale from Quality Suppliers." guidechem.com. URL: 1

  • Guidechem. "1427218-35-6 - Sale from Quality Suppliers." guidechem.com. URL: 2

  • Florida State University EH&S. "Working with Particularly Hazardous Chemicals." fsu.edu. URL: 13

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." nih.gov. URL: 7

  • Environment, Health & Safety, UW-Madison. "Weighing Hazardous Powders in the Laboratory." wisc.edu. URL: 4

  • Santa Cruz Biotechnology. "Hydrazine monohydrobromide - Safety Data Sheet." scbt.com. URL: 6

  • National Academies of Sciences, Engineering, and Medicine. "Chapter 9: Laboratory Facilities." nationalacademies.org. URL: 5

  • 3M. "Respiratory Protection Guidance for Hazardous Drug Handling." 3m.com. URL: 8

  • Environmental Protection Agency (EPA). "Hazardous Waste Superfund Collection: California List of Lists." epa.gov. URL: 11

  • Fiocruz. "Chemical Safety and Waste Management Manual." fiocruz.br. URL: 12

  • California Department of Industrial Relations. "Respiratory Protection in the Workplace." ca.gov. URL: 9

Sources

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